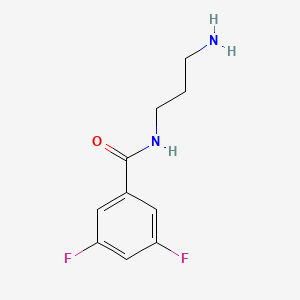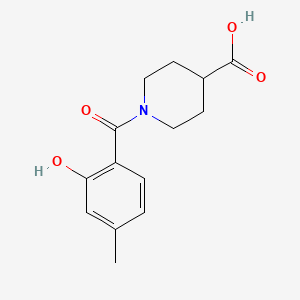
N-(3-aminopropyl)-3,5-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminopropyl)-3,5-difluorobenzamide (APF) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APF is a small molecule that has been synthesized using various methods and has shown promising results in biochemical and physiological studies. In
Wirkmechanismus
The mechanism of action of N-(3-aminopropyl)-3,5-difluorobenzamide is not fully understood. However, it has been proposed that N-(3-aminopropyl)-3,5-difluorobenzamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways. N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs) and the NF-κB signaling pathway. HDACs are enzymes that regulate gene expression by modifying histone proteins, and NF-κB is a signaling pathway that regulates the immune response and inflammation.
Biochemical and Physiological Effects:
N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to induce apoptosis and inhibit angiogenesis. In neuronal cells, N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to reduce oxidative stress and neuroinflammation. In immune cells, N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to inhibit T cell activation and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-aminopropyl)-3,5-difluorobenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has shown promising results in various studies and has potential applications in various fields. However, there are also some limitations to using N-(3-aminopropyl)-3,5-difluorobenzamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N-(3-aminopropyl)-3,5-difluorobenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields such as cardiovascular disease and metabolic disorders. Additionally, the development of more potent and selective analogs of N-(3-aminopropyl)-3,5-difluorobenzamide could lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of N-(3-aminopropyl)-3,5-difluorobenzamide has been achieved using various methods. One of the most common methods is the reaction between 3,5-difluorobenzoic acid and 3-aminopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction between 3,5-difluorobenzoyl chloride and 3-aminopropylamine in the presence of a base such as triethylamine. These methods result in the formation of N-(3-aminopropyl)-3,5-difluorobenzamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(3-aminopropyl)-3,5-difluorobenzamide has been extensively studied for its potential applications in various fields such as cancer research, neurology, and immunology. In cancer research, N-(3-aminopropyl)-3,5-difluorobenzamide has shown promising results as a potential therapeutic agent for the treatment of various types of cancer. N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-(3-aminopropyl)-3,5-difluorobenzamide has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to protect neuronal cells from oxidative stress and reduce neuroinflammation. In immunology, N-(3-aminopropyl)-3,5-difluorobenzamide has been studied for its potential role in the modulation of the immune response. N-(3-aminopropyl)-3,5-difluorobenzamide has been shown to inhibit the activation of T cells and reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-3,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-8-4-7(5-9(12)6-8)10(15)14-3-1-2-13/h4-6H,1-3,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYXCNRVSNOZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)NCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)


![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)




